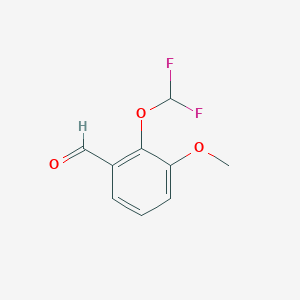

2-Difluoromethoxy-3-methoxy-benzaldehyde

Description

Significance of Fluorine in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their biological and chemical properties. rsc.org In medicinal chemistry, fluorine is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The replacement of a hydrogen atom or a hydroxyl group with fluorine or a fluorine-containing group like the difluoromethoxy group can lead to improved pharmacokinetic profiles, increased binding affinity to biological targets, and enhanced membrane permeability. rsc.org The high bond energy of the carbon-fluorine bond contributes to the increased thermal and chemical stability of organofluorine compounds. nih.gov

The difluoromethoxy group (CHF₂O-) is of particular interest as it is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. rsc.org This moiety can significantly influence the electronic properties of a molecule due to the high electronegativity of the fluorine atoms. nih.gov The synthesis of compounds containing the difluoromethoxy group is an active area of research, with methods often involving the use of reagents like sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate to introduce the difluoromethyl group onto a hydroxyl precursor. nih.govgoogle.com

Overview of Benzaldehyde (B42025) Scaffolds in Chemical Research

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde functional group. ossila.com This group readily participates in a wide range of chemical transformations, including oxidation, reduction, and a variety of condensation and carbon-carbon bond-forming reactions. wikipedia.org Consequently, benzaldehyde scaffolds are integral to the synthesis of a diverse array of more complex molecules, including pharmaceuticals, dyes, and fragrances. rsc.org

In medicinal chemistry, the benzaldehyde moiety is a common feature in the structure of many bioactive compounds and serves as a versatile precursor for the synthesis of various heterocyclic and carbocyclic systems. For instance, fluorinated benzaldehydes are widely used as precursors for active pharmaceutical ingredients (APIs), including the synthesis of benzosuberone derivatives and various bicyclic heterocycles like hydroisoquinolines. ossila.com

Structural Context of 2-Difluoromethoxy-3-methoxy-benzaldehyde

This compound is a disubstituted benzaldehyde that features both a difluoromethoxy group and a methoxy (B1213986) group on the aromatic ring. This specific arrangement of functional groups provides a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.

| Property | Data |

| CAS Number | 730949-79-8 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| SMILES | COC1=CC=CC(=C1OC(F)F)C=O |

While specific research detailing the synthesis and direct applications of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the difluoromethylation of the corresponding hydroxyl precursor, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This transformation could be achieved using a difluorocarbene source, such as sodium chlorodifluoroacetate, in the presence of a base. google.com This method is employed for the synthesis of the structurally related compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde, from 3,4-dihydroxybenzaldehyde. google.com

The primary role of this compound in chemical research is as a specialized building block. Its aldehyde group allows for further chemical modifications, while the fluorinated methoxy group imparts the desirable properties associated with organofluorine compounds. It is likely utilized as an intermediate in the synthesis of more complex molecules targeted for evaluation in drug discovery and materials science, where the unique properties of the difluoromethoxy group are strategically employed to fine-tune the characteristics of the final product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAGGCKTGNIEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272866 | |

| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730949-79-8 | |

| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 2 Difluoromethoxy 3 Methoxy Benzaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group is a key site for molecular elaboration, participating in a wide range of chemical transformations that allow for the construction of complex molecular architectures.

Condensation reactions involving the aldehyde group of 2-Difluoromethoxy-3-methoxy-benzaldehyde provide a powerful route to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthesizing a variety of important chemical structures.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound (containing an acidic methylene (B1212753) group) to the aldehyde, followed by dehydration. wikipedia.org When this compound is reacted with active methylene compounds such as malononitrile (B47326) or diethyl malonate in the presence of a weak base like piperidine (B6355638) or an ionic liquid, it yields α,β-unsaturated products. wikipedia.orgarkat-usa.org These products serve as versatile intermediates for the synthesis of pharmaceuticals and functional polymers. nih.gov The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. nih.gov

Claisen-Schmidt Condensation : As a variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction involves condensing an aldehyde that lacks α-hydrogens, such as this compound, with an enolizable ketone or aldehyde. wikipedia.orgpraxilabs.com For instance, reaction with a ketone like acetophenone (B1666503) under basic conditions (e.g., sodium hydroxide) would produce a chalcone (B49325) derivative (an α,β-unsaturated ketone). researchgate.net This transformation is highly efficient for creating conjugated systems and is a cornerstone in the synthesis of flavonoids and other biologically active molecules. praxilabs.com

The conditions for these condensation reactions can be tailored to optimize yields and selectivity, with research exploring various catalysts and solvent systems, including solvent-free and microwave-assisted methods.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol | 2-(2-(Difluoromethoxy)-3-methoxybenzylidene)malononitrile |

| Knoevenagel Condensation | Diethyl malonate | Base, Heat | Diethyl 2-(2-(Difluoromethoxy)-3-methoxybenzylidene)malonate |

| Claisen-Schmidt Condensation | Acetophenone | NaOH, Ethanol | 1-(2-(Difluoromethoxy)-3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) |

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. vaia.com These reactions are crucial for introducing new functional groups and building molecular complexity.

A significant example is the Wittig reaction , which is instrumental in converting aldehydes to alkenes. This reaction has been specifically cited in the synthesis of benzosuberone precursors starting from the closely related 2-fluoro-3-methoxybenzaldehyde. ossila.com In this sequence, this compound would react with a phosphorus ylide, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, to form an alkene. This transformation is a key step in multi-step syntheses, providing a reliable method for carbon-carbon double bond formation with control over stereochemistry.

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-Difluoromethoxy-3-methoxy-benzoic acid. This transformation is a fundamental process in organic synthesis, as carboxylic acids are precursors to numerous other functional groups like esters, amides, and acid chlorides.

An effective method for this oxidation involves using an aqueous basic hydrogen peroxide system. google.com Research on the oxidation of similar substituted benzaldehydes, such as 2,3-difluoro-6-methoxy-benzaldehyde, has demonstrated that this method provides high yields and purity. The reaction typically proceeds by treating the aldehyde with hydrogen peroxide in the presence of a base like potassium hydroxide. google.com

| Starting Material | Reagents | Conditions | Product |

| 2,3-difluoro-6-methoxy-benzaldehyde | 1. KOH (aq) 2. H₂O₂ | Raise temp. to 70°C, 2 hours | 2,3-difluoro-6-methoxybenzoic acid |

Table based on a procedure for an analogous compound. google.com

This method is particularly suitable for electron-rich aromatic aldehydes, and the presence of the methoxy (B1213986) group on the ring in this compound facilitates this oxidation.

Reactions Involving the Aromatic Ring System

The substituted benzene (B151609) ring of this compound can also undergo various reactions, primarily electrophilic aromatic substitution, and can be used as a foundation for constructing fused ring systems.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. libretexts.org The regiochemical outcome of EAS on this compound is governed by the directing effects of the three substituents on the ring.

-CHO (Aldehyde): A deactivating, meta-directing group.

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

-OCHF₂ (Difluoromethoxy): A deactivating, ortho, para-directing group due to the electron-withdrawing nature of the fluorine atoms.

A key example is nitration . Studies on the nitration of aromatic aldehydes with a difluoromethoxy group show that the reaction proceeds without ipso-substitution (replacement of the aldehyde group) when strong activating groups like methoxy are present. semanticscholar.orgresearchgate.net Treating this compound with a nitrating agent (e.g., fuming HNO₃) would be expected to yield primarily the 6-nitro derivative, with the potential for a smaller amount of the 4-nitro isomer. semanticscholar.org

| Reaction | Reagent | Expected Major Product |

| Nitration | Fuming HNO₃, H₂SO₄ | 2-Difluoromethoxy-3-methoxy-6-nitro-benzaldehyde |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-difluoromethoxy-3-methoxy-benzaldehyde |

This compound is a valuable precursor for the synthesis of various fused and heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Benzosuberone Derivatives : The synthesis of benzosuberones can be achieved via a two-step process starting with the aldehyde. ossila.com First, a Wittig reaction with a suitable phosphorus ylide (e.g., from (3-carboxypropyl)triphenylphosphonium bromide) creates an alkene side chain. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, often using a strong acid catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid), to form the seven-membered cycloheptanone (B156872) ring fused to the aromatic core. ossila.com

Quinazolines : Quinazolines and their derivatives, quinazolinones, can be synthesized from aromatic aldehydes. nih.gov A common method involves the condensation of this compound with a 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959) derivative. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization and subsequent oxidation or rearrangement to form the quinazoline (B50416) ring system. organic-chemistry.orgnih.gov

Dihydropyridines : The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonium (B1175870) acetate). wikipedia.orgorganic-chemistry.org Using this compound in this reaction would produce a 1,4-dihydropyridine (B1200194) derivative bearing the substituted phenyl group at the 4-position. nih.gov These compounds are of significant interest as calcium channel blockers. wikipedia.org

Hydroisoquinolines and Acrydinones : The structural framework of this compound also serves as a starting point for constructing other complex heterocycles like hydroisoquinolines and acrydinones, further highlighting its utility in synthetic and medicinal chemistry. ossila.com

Modifications of the Difluoromethoxy and Methoxy Substituents

The ether linkages in this compound, the difluoromethoxy and the methoxy groups, exhibit different levels of stability and reactivity, offering avenues for selective modification.

The cleavage of the ether groups in this compound can be a challenging yet crucial transformation for further derivatization. The methoxy group, a classic aryl alkyl ether, is susceptible to cleavage under various conditions. In contrast, the difluoromethoxy group is generally more robust due to the presence of the electron-withdrawing fluorine atoms, which strengthen the C-O bond.

Standard methods for the demethylation of aryl methyl ethers can be applied to the methoxy group in this molecule. Reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or pyridinium (B92312) hydrochloride are effective for cleaving such ethers to yield the corresponding phenol (B47542). For instance, in related dimethoxybenzaldehyde compounds, selective demethylation can often be achieved by careful control of reaction conditions.

The cleavage of the difluoromethoxy group is considerably more difficult and typically requires harsh reaction conditions. The C(sp²)-O bond is stabilized by the inductive effect of the fluorine atoms, making it less prone to nucleophilic or acidic attack. While general methods for aryl ether cleavage exist, their application to difluoromethyl ethers is not as straightforward. Some specialized methods, such as those employing strong Lewis acids or reducing agents at elevated temperatures, might effect the cleavage of the difluoromethoxy group, though selectivity in the presence of a methoxy group would be a significant challenge.

Direct interconversion of the difluoromethoxy and methoxy groups on the aromatic ring is not a synthetically viable strategy. The transformation of a methoxy group into a difluoromethoxy group would necessitate demethylation followed by a difluoromethylation reaction. Conversely, converting a difluoromethoxy group to a methoxy group would involve the challenging cleavage of the C-O bond followed by methylation.

Table 1: General Reagents for Aryl Ether Cleavage

| Ether Type | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxy | Boron tribromide (BBr₃) | Dichloromethane, low temp. | Phenol |

| Methoxy | Hydrobromic acid (HBr) | Acetic acid, reflux | Phenol |

| Methoxy | Pyridinium HCl | High temperature | Phenol |

| Difluoromethoxy | Strong Lewis acids / reducing agents | Harsh conditions | Phenol (potential) |

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the interplay of the electronic effects of the three substituents: the aldehyde, the difluoromethoxy group, and the methoxy group.

The aldehyde group (-CHO) is a moderately deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

The methoxy group (-OCH₃) at the 3-position is an activating, ortho- and para-directing group. It donates electron density to the ring via a strong resonance effect, which outweighs its inductive electron withdrawal.

The difluoromethoxy group (-OCF₂H) at the 2-position is considered a moderately electron-withdrawing group. The strong inductive effect of the two fluorine atoms is significant, leading to a deactivation of the ring. While the oxygen atom can participate in resonance donation, this effect is diminished compared to a methoxy group.

The combined effect of these substituents on electrophilic aromatic substitution can be predicted by considering their individual directing influences. The methoxy group strongly directs incoming electrophiles to its ortho (C4) and para (C6) positions. The aldehyde group directs to its meta positions (C4 and C6). The difluoromethoxy group, being deactivating, will also influence the regioselectivity, generally directing meta to itself (C4 and C6).

In the case of nucleophilic aromatic substitution, the presence of the electron-withdrawing aldehyde and difluoromethoxy groups could potentially activate the ring towards attack by a nucleophile, particularly if a good leaving group is present on the ring.

Table 2: Electronic Effects and Directing Influence of Substituents

| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic) |

|---|---|---|---|

| -CHO | 1 | Deactivating | Meta (to C4, C6) |

| -OCF₂H | 2 | Deactivating | Meta (to C4, C6) |

| -OCH₃ | 3 | Activating | Ortho, Para (to C2, C4, C6) |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Difluoromethoxy-3-methoxy-benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Confirmation

Proton NMR (¹H NMR) is crucial for identifying the number and types of hydrogen atoms in a molecule and their neighboring atoms. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The precise chemical shifts (δ) and coupling constants (J) of the aromatic protons are instrumental in confirming the substitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | N/A |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet (m) | ~2-8 |

| Difluoromethoxy (-OCHF₂) | 6.5 - 7.5 | Triplet (t) | ~72-76 (JH-F) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbon of the difluoromethoxy group (which would appear as a triplet due to C-F coupling) are diagnostic. This technique allows for the confirmation of the number of carbon atoms and their functional roles within the molecule.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| Aldehyde (C=O) | 185 - 195 | Singlet (s) |

| Aromatic (C-O) | 145 - 160 | Singlet (s) |

| Aromatic (C-H/C-C) | 110 - 140 | Singlet (s) |

| Difluoromethoxy (-OCHF₂) | 110 - 120 | Triplet (t) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Electronic Property Determination

Given the presence of a difluoromethoxy group, Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides information about the electronic environment of the fluorine atoms. The chemical shift of the -OCHF₂ group would be a key identifier. Furthermore, the coupling between the fluorine atoms and the proton of the difluoromethoxy group would result in a doublet in the proton-coupled ¹⁹F NMR spectrum, confirming the connectivity.

Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (proton-coupled) |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular mass. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and potentially fragments related to the difluoromethoxy group, providing further evidence for the compound's structure.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 202.04 | Molecular Ion |

| [M-H]⁺ | 201.03 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 173.04 | Loss of the aldehyde group |

| [M-OCH₃]⁺ | 171.03 | Loss of the methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde C=O stretch, C-H stretches of the aldehyde and aromatic ring, C-O stretches of the ether linkages, and C-F stretches of the difluoromethoxy group.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H Stretch | 2820-2880 and 2720-2780 | Two distinct bands |

| Carbonyl C=O Stretch | 1680-1710 | Strong absorption |

| Aromatic C=C Stretch | 1580-1600 and 1450-1500 | Medium to strong absorptions |

| C-O-C Stretch (Ethers) | 1200-1300 and 1000-1100 | Strong absorptions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Detection of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of this compound. A pure sample will show a single peak in the gas chromatogram. The retention time of this peak is characteristic of the compound under the specific GC conditions. The mass spectrometer then provides a mass spectrum for the compound eluting at that retention time, confirming its identity. This technique is also highly effective for detecting and identifying any volatile byproducts or impurities that may be present from the synthesis process.

Elemental Analysis for Molecular Composition Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It plays a crucial role in the structural elucidation and purity assessment of newly synthesized or isolated substances. By quantifying the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—elemental analysis provides an empirical formula for the compound. When combined with the molecular weight, typically determined by mass spectrometry, the molecular formula can be definitively established. This validation is a critical step in chemical research and quality control, ensuring that the synthesized compound has the expected atomic makeup.

For the compound this compound, the molecular formula has been established as C₉H₈F₂O₃. acs.org Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 202.16 g/mol . acs.org

The theoretical percentages of carbon, hydrogen, oxygen, and fluorine are calculated as follows:

Carbon (C): (9 × 12.011) / 202.16 × 100% = 53.49%

Hydrogen (H): (8 × 1.008) / 202.16 × 100% = 3.99%

Fluorine (F): (2 × 18.998) / 202.16 × 100% = 18.80%

Oxygen (O): (3 × 15.999) / 202.16 × 100% = 23.73%

These calculated values serve as a benchmark against which experimentally determined data are compared. The experimental values are obtained through combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of the original elements.

A close agreement between the theoretical and experimentally obtained percentages, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and the correctness of its proposed molecular formula. While specific experimental data for this compound is not widely available in the reviewed literature, the following table outlines the expected theoretical values against which any future experimental findings would be validated.

Table 1. Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 53.49 | Data not available in searched literature |

| Hydrogen (H) | 3.99 | Data not available in searched literature |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions. These methods allow for a detailed exploration of a molecule's inherent properties that govern its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key application of DFT in reactivity analysis is the calculation of Fukui functions, which are indicators of where a molecule is most likely to undergo a nucleophilic or electrophilic attack. researchgate.netwikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org

For a given atom 'k' in a molecule, the condensed Fukui functions can be calculated for:

Nucleophilic attack (ƒk+) : Indicates the site most susceptible to attack by a nucleophile (i.e., where an electron is added). This is calculated from the electron densities of the neutral molecule (N) and its anionic form (N+1).

Electrophilic attack (ƒk−) : Indicates the site most susceptible to attack by an electrophile (i.e., where an electron is removed). This is derived from the electron densities of the neutral (N) and cationic (N-1) states.

In 2-Difluoromethoxy-3-methoxy-benzaldehyde, the primary sites for chemical reactions can be predicted by analyzing these indices. The aldehyde carbon is expected to have a high ƒk+ value, marking it as a prime site for nucleophilic addition. Conversely, the oxygen atom of the carbonyl group would be a likely site for electrophilic attack. The aromatic ring contains several potential sites for electrophilic substitution, and their respective ƒk− values would be modulated by the directing effects of the methoxy (B1213986) and difluoromethoxy substituents.

Illustrative DFT Fukui Indices for this compound This table presents hypothetical, illustrative values based on established chemical principles to demonstrate how Fukui indices pinpoint reactive centers. Actual values would require specific DFT calculations.

| Atom/Region | Condensed Fukui Index (ƒk+) for Nucleophilic Attack | Condensed Fukui Index (ƒk−) for Electrophilic Attack | Predicted Reactivity |

| Aldehyde Carbon | 0.28 | 0.05 | Highly electrophilic; susceptible to nucleophilic addition. |

| Aldehyde Oxygen | 0.09 | 0.25 | Nucleophilic; site for protonation or Lewis acid coordination. |

| Aromatic C4 | 0.04 | 0.12 | Potential site for electrophilic substitution. |

| Aromatic C6 | 0.05 | 0.15 | Most likely site for electrophilic substitution due to ortho/para directing groups. |

Computational chemistry is instrumental in mapping the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. nih.gov For this compound, theoretical studies can elucidate the mechanisms of its characteristic reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution.

By calculating the potential energy surface, researchers can determine the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. For instance, in a reaction involving the addition of a nucleophile to the aldehyde, computational models would detail the geometry of the transition state as the new carbon-nucleophile bond forms. The electronic effects of the difluoromethoxy and methoxy groups would be critical in stabilizing or destabilizing this transition state, thereby influencing the reaction's feasibility and speed.

Molecular Dynamics (MD) Simulations for Investigating Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can dramatically alter its pathway and rate. nih.gov Molecular Dynamics (MD) simulations model the explicit interactions between a solute molecule and numerous surrounding solvent molecules over time. This approach provides a dynamic picture of how the solvent influences molecular conformation and stabilizes charged intermediates or transition states. nih.gov

For this compound, MD simulations could reveal how protic solvents (like water or ethanol) form hydrogen bonds with the carbonyl oxygen and ether functionalities. These interactions can polarize the C=O bond, potentially increasing the aldehyde's susceptibility to nucleophilic attack. In contrast, nonpolar solvents would provide a very different environment, likely leading to different reaction kinetics. By simulating the reaction pathway in various solvents, MD can help explain experimental observations and guide the selection of optimal reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Substituent Effects with Experimental Outcomes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that links molecular descriptors (numerical representations of chemical properties) to an experimental outcome.

To develop a QSAR model for analogues of this compound, one would first synthesize a library of related molecules with varied substituents. After measuring their biological activity (e.g., enzyme inhibition), various descriptors would be calculated for each molecule. These can include:

Electronic descriptors : Hammett constants, atomic charges, dipole moment.

Steric descriptors : Molecular volume, surface area.

Lipophilic descriptors : LogP (the partition coefficient between octanol (B41247) and water).

The unique electronic properties of the difluoromethoxy group would serve as a critical descriptor in such a model, helping to quantify its influence on the molecule's interaction with a biological target.

Analysis of Electronic Properties and Hammett Constants for Difluoromethoxy Groups

The electronic influence of a substituent on an aromatic ring is quantified by its Hammett constant (σ). libretexts.org This value indicates whether a group is electron-donating (negative σ) or electron-withdrawing (positive σ) and is determined by its position (meta or para) on the ring. researchgate.net

The methoxy group (-OCH₃) is a well-known electron-donating group through resonance, though it is inductively withdrawing. In contrast, the difluoromethoxy group (-OCHF₂) presents a more complex electronic profile. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is so pronounced that it largely counteracts the oxygen's ability to donate electrons via resonance. Consequently, the -OCHF₂ group is significantly less electron-donating than -OCH₃ and is often considered a net electron-withdrawing group, particularly at the meta position. This unique electronic signature makes it a valuable substituent in drug design for fine-tuning a molecule's properties.

Comparison of Hammett Constants for Methoxy and Related Groups

| Substituent | Hammett Para Constant (σp) | Hammett Meta Constant (σm) | General Electronic Effect |

| Methoxy (-OCH₃) | -0.27 | +0.12 | Strong resonance donor, weak inductive withdrawer. |

| Trifluoromethoxy (-OCF₃) | +0.35 | +0.40 | Strongly withdrawing (inductive and resonance). |

| Difluoromethoxy (-OCHF₂) | +0.03 | +0.31 | Primarily inductively withdrawing, weak resonance donor. |

| Methyl (-CH₃) | -0.17 | -0.07 | Weakly donating. |

| Nitro (-NO₂) | +0.78 | +0.71 | Strongly withdrawing. |

Studies on Hydrogen Bonding Capabilities of the Difluoromethoxy Moiety

While conventional hydrogen bonds involve hydrogen attached to highly electronegative atoms like oxygen or nitrogen, certain C-H bonds can also act as hydrogen bond donors. libretexts.org The difluoromethoxy group is a notable example of this phenomenon. The potent inductive electron withdrawal by the two fluorine atoms polarizes the C-H bond in the -OCHF₂ moiety, imparting a partial positive charge on the hydrogen atom.

This polarization allows the hydrogen of the difluoromethyl group to act as a donor in a weak, non-classical hydrogen bond with a suitable acceptor, such as an oxygen or nitrogen atom. rsc.org This capability is significant in the context of molecular recognition, particularly in drug-receptor interactions, where the -OCHF₂ group can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, offering similar hydrogen bonding potential but with different lipophilicity and metabolic stability. rsc.org Theoretical studies and database analyses have confirmed the existence and importance of these interactions in various chemical and biological systems. nih.gov

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

2-Difluoromethoxy-3-methoxy-benzaldehyde as a Synthetic Intermediate for Complex Molecules

The strategic placement of the reactive aldehyde group alongside the methoxy (B1213986) and the increasingly important difluoromethoxy group allows for a wide range of chemical transformations. This positions the compound as a key starting material or intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialized materials.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the incorporation of the difluoromethoxy group is a known strategy in the design of modern pesticides. The difluoromethoxy moiety is recognized for its ability to enhance the metabolic stability and bioavailability of active ingredients in agrochemicals. The benzaldehyde (B42025) functionality of the title compound provides a reactive handle for synthesizing a variety of structures relevant to insecticides and fungicides.

In the realm of medicinal chemistry, this compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine-containing groups is a common tactic in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The difluoromethoxy group, in particular, is utilized to enhance metabolic stability and modulate lipophilicity. mdpi.comnih.gov The aldehyde group can be readily converted into a wide array of functional groups, enabling the construction of diverse molecular scaffolds for drug discovery programs. enamine.net For instance, benzaldehyde derivatives are precursors for compounds like benzosuberone derivatives and various bicyclic heterocycles. ossila.com

The unique electronic properties conferred by the difluoromethoxy group make this compound a potential intermediate in the development of specialized materials. The combination of the electron-withdrawing difluoromethoxy group and the electron-donating methoxy group can influence the optical and electronic properties of resulting materials. While specific applications are still emerging, its use in creating novel organic materials for electronics or other advanced applications is an area of active research. acs.orgacs.org

Role of the Difluoromethoxy Group in Modulating Molecular Properties

The difluoromethoxy (-OCF₂H) group is a critical functional group in medicinal chemistry due to its unique ability to modulate the properties of a parent molecule. nih.gov It is often considered a bioisostere of other functional groups like hydroxyl, thiol, or amine groups. nih.gov

A primary reason for incorporating a difluoromethoxy group into a drug candidate is to enhance its metabolic stability. mdpi.comacs.orgalfa-chemistry.combohrium.com Many drug molecules are metabolized in the liver by cytochrome P450 enzymes, often through the oxidation of methoxy groups (O-demethylation). nih.gov The replacement of a methoxy group with a difluoromethoxy group can block this metabolic pathway, as the C-F bonds are significantly stronger than C-H bonds, making the group more resistant to enzymatic cleavage. mdpi.com This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing. alfa-chemistry.comnih.gov

The difluoromethoxy group has a significant impact on the lipophilicity of a molecule, which in turn affects its bioavailability. mdpi.comacs.orgalfa-chemistry.combohrium.com Lipophilicity, often measured as logP, is a key parameter that influences a drug's ability to cross cell membranes. The -OCF₂H group is considered a lipophilic hydrogen bond donor, which can enhance binding affinity to target proteins and improve membrane permeability. acs.orgresearchgate.net While it increases lipophilicity compared to a hydroxyl group, its effect is nuanced and can be fine-tuned. mdpi.comnih.gov The ability of the difluoromethyl group to act as a weak hydrogen bond donor can also contribute to improved interactions with biological targets. alfa-chemistry.com This modulation of lipophilicity and the potential for enhanced hydrogen bonding can lead to improved oral bioavailability of drug candidates. alfa-chemistry.comresearchgate.net

| Property | Influence of the Difluoromethoxy Group |

| Metabolic Stability | Increases resistance to oxidative metabolism (e.g., O-demethylation), leading to a longer biological half-life. mdpi.comnih.gov |

| Lipophilicity (logP) | Generally increases lipophilicity, which can improve membrane permeability and bioavailability. nih.govalfa-chemistry.comresearchgate.net |

| Bioavailability | Can be enhanced due to improved metabolic stability and optimized lipophilicity. alfa-chemistry.comresearchgate.net |

| Receptor Binding | Can act as a hydrogen bond donor, potentially increasing binding affinity to target proteins. alfa-chemistry.comresearchgate.net |

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism, the strategy of substituting one atom or group in a molecule with another that produces a compound with similar biological activity, is a cornerstone of modern drug discovery. The difluoromethoxy group of this compound is a recognized bioisostere for several common functional groups, including hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH2) groups.

The replacement of these groups with a difluoromethoxy moiety can confer significant advantages. A primary benefit is enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCHF2 group resistant to oxidative metabolism, a common biotransformation pathway for methoxy groups that involves O-demethylation. This increased stability can lead to improved pharmacokinetic profiles in drug candidates. Furthermore, the introduction of the -OCHF2 group alters the electronic properties and conformation of the parent molecule, which can fine-tune its binding affinity for biological targets. alfa-chemistry.combham.ac.uk

Contributions to Dynamic Lipophilicity and Physiochemical Properties

Lipophilicity, typically measured as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl group is generally considered to be a lipophilicity-enhancing substituent. However, its impact is nuanced. The experimental change in logP (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly decreasing lipophilicity to moderately increasing it.

Table 1: Physicochemical Properties Influenced by the Difluoromethoxy Group

| Property | Impact of -OCHF2 Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bonds resist enzymatic cleavage. bham.ac.uk |

| Lipophilicity (logP) | Modulated | Generally increases lipophilicity, but the effect can be context-dependent. alfa-chemistry.com |

| Acidity of C-H bond | Increased | Strong electron-withdrawing effect of fluorine atoms polarizes the C-H bond. |

| Hydrogen Bonding | Acts as a donor | The polarized C-H bond can participate in hydrogen bonding interactions. |

Impact on Hydrogen Bond Donor Capabilities and Interactions

A key feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. This capability stems from the high polarization of the C-H bond due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. While it is a weaker hydrogen bond donor than a conventional hydroxyl (-OH) group, its strength is comparable to that of thiophenol or aniline (B41778) groups.

This "lipophilic hydrogen bond donor" character is particularly valuable in medicinal chemistry. It allows the -OCHF2 group to engage in specific hydrogen bonding interactions within a biological target's binding site, mimicking the interactions of a hydroxyl or thiol group, while simultaneously contributing to a more favorable lipophilic profile. This dual functionality provides a unique tool for optimizing ligand-receptor interactions.

Development of Fluorinated Scaffolds for Medicinal Chemistry

Synthesis of Fluorinated Heterocycles for Biological Evaluation

This compound is an important precursor for the synthesis of fluorinated heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals, and the introduction of fluorine can significantly enhance their biological activity and pharmacokinetic properties. The aldehyde functional group is highly versatile, participating in a wide range of chemical transformations such as condensations, cycloadditions, and multicomponent reactions.

For instance, analogous fluorinated benzaldehydes are used in the synthesis of bicyclic heterocycles like quinazolines, hydroisoquinolines, and acridinones. ossila.com By employing this compound in these synthetic routes, novel heterocyclic scaffolds containing the difluoromethoxy group can be constructed. These resulting molecules are of great interest for biological screening, as the unique properties of the -OCHF2 group can lead to new and improved therapeutic agents. uzh.chresearchgate.net

Design of Enzyme Inhibitors and Related Molecular Probes

The unique electronic and steric properties of the difluoromethoxy group make it a valuable component in the design of enzyme inhibitors. Its ability to act as a bioisostere and a hydrogen bond donor allows it to effectively mimic the binding of natural substrates or other inhibitors while offering improved stability.

A notable example is the development of 2-difluoromethoxy-substituted estratriene derivatives, which have shown potent activity as steroid sulfatase (STS) inhibitors. bham.ac.uknih.gov These compounds also interfere with tubulin assembly, a mechanism relevant to cancer chemotherapy. The incorporation of the -OCHF2 group was a key design element that led to highly potent molecules, with some derivatives exhibiting activity in the nanomolar range. nih.gov This demonstrates the utility of scaffolds derived from difluoromethoxy-substituted aromatics, such as this compound, in generating powerful and specific enzyme inhibitors for therapeutic and research applications.

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for fluorinated compounds. The synthesis of this compound typically involves the O-difluoromethylation of the corresponding phenol (B47542) precursor.

Several reagents can be used to introduce the -CF2H group, including gaseous difluorochloromethane and sodium chlorodifluoroacetate. chemicalbook.com Key process chemistry considerations include:

Reagent Selection: The choice of fluorinating agent impacts safety, cost, and efficiency. Gaseous reagents require specialized handling equipment, while solid reagents like sodium chlorodifluoroacetate may be more amenable to large-scale operations but can be more expensive. chemicalbook.com

Reaction Conditions: Optimization of solvent, base, temperature, and pressure is crucial for maximizing yield and minimizing the formation of byproducts, such as the bis(difluoromethoxy) derivative. High-boiling polar aprotic solvents like DMF are often used. google.com

Selectivity: Achieving selective difluoromethylation at the desired hydroxyl group is critical, especially in precursors with multiple potential reaction sites. The use of phase-transfer catalysts has been shown to improve regioselectivity and reaction times.

Safety and Environmental Impact: The scalability of the process must account for the safe handling of reagents and the management of waste streams, aligning with green chemistry principles.

Careful optimization of these parameters is essential to develop a robust, cost-effective, and safe manufacturing process for this compound, ensuring its availability for advanced applications in research and development.

Q & A

Q. What are the optimal synthetic routes for 2-difluoromethoxy-3-methoxy-benzaldehyde, and how can reaction efficiency be maximized?

The synthesis of this compound typically involves multi-step functionalization of a benzaldehyde scaffold. A common approach is nucleophilic substitution or Ullmann-type coupling to introduce the difluoromethoxy and methoxy groups. For example, describes a related synthesis using 4-benzyloxy-3-methoxybenzaldehyde, where acetic acid catalyzes Schiff base formation, yielding a 91% product after purification . Key steps include:

- Reagent selection : Use sodium hypochlorite as an oxidizing agent for cyclization (e.g., triazolo-pyridine formation) .

- Purification : Vacuum filtration and washing with methanol/water to remove unreacted starting materials .

- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to nucleophile) and reaction time (1–3 hours) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological validation requires a combination of spectroscopic and chromatographic tools:

- NMR : Assign peaks using δ 10.72 (s, 1H) for aldehyde protons and δ 3.84 (s, 3H) for methoxy groups in DMSO-d6 .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with <2 ppm error .

- FTIR : Identify carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- TLC : Monitor reactions using dichloromethane mobile phase and UV visualization .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing difluoromethoxy and methoxy groups be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, demonstrates meta-chloroperoxybenzoic acid (mCPBA)-mediated oxidation to control hydroxylation patterns in benzaldehyde derivatives. Strategies include:

- Directing groups : Use protecting groups (e.g., benzyl ethers) to block undesired positions .

- Catalytic systems : Employ Pd/Cu catalysts for selective C-O bond formation in fluorinated aromatics .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at electron-deficient positions .

Q. What computational methods predict the electronic properties of this compound for drug design?

Density functional theory (DFT) calculations, such as those in , model substituent effects on reactivity:

- HOMO-LUMO gaps : Fluorinated groups lower LUMO energy, enhancing electrophilicity .

- Solvent modeling : Include implicit solvent models (e.g., SMD) to simulate dielectric effects on reaction pathways .

- Docking studies : Use software like AutoDock to assess binding affinity with biological targets (e.g., enzymes in ) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions often arise from dynamic processes or impurities. For example:

Q. What are the mechanisms of fluorinated benzaldehydes in biological systems, and how can toxicity be assessed?

Fluorinated aldehydes act as electrophilic intermediates in prodrug activation (). Methodologies include:

- Cytotoxicity assays : MTT assays on cell lines (e.g., HepG2) to measure IC50 values .

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .

- Fluorine-18 labeling : Track biodistribution using PET imaging (e.g., in ) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar benzaldehyde derivatives?

Yield variability can stem from:

- Oxygen sensitivity : Difluoromethoxy groups are prone to hydrolysis; use inert atmospheres (N2/Ar) .

- Catalyst lot variability : Pre-screen Pd catalysts for activity (e.g., via TON/TOF calculations) .

- Scale effects : Pilot small-scale (<1 mmol) reactions before scaling up, as per ’s 40 mL ethanol protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.